80-Fold Superior Potency Against Gallium-Resistant Lung Adenocarcinoma Compared to Gallium Acetylacetonate
In a study screening for compounds with anti-proliferative effects against gallium-resistant human lung adenocarcinoma A549 cells (R-cells), compound 5476423 (2-(1,3-diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one) demonstrated an 80-fold increase in potency compared to gallium acetylacetonate (GaAcAc) [1]. The IC50 values from treating R-cells showed that compound 5476423 had 80-fold increased potency relative to the gallium compound baseline, making it a lead candidate for overcoming gallium resistance [1]. This represents a direct, quantitative differentiation from the gallium-based comparator evaluated in the same experimental system.
| Evidence Dimension | Antiproliferative potency (fold-change in IC50) |
|---|---|
| Target Compound Data | 80-fold increased potency (exact IC50 not disclosed in abstract) |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) in gallium-resistant A549 cells |
| Quantified Difference | 80-fold increase in potency |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells |
Why This Matters
For researchers investigating gallium resistance mechanisms or seeking chemical tools to overcome AXL kinase-mediated resistance in lung cancer, this compound provides a validated, high-potency starting point that is quantitatively differentiated from the gallium-based comparator.
- [1] Oyewumi MO, et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-6. DOI: 10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
